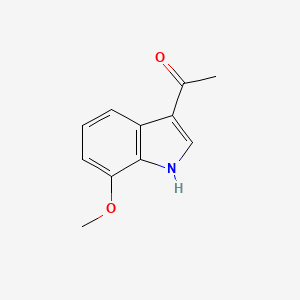

1-(7-methoxy-1H-indol-3-yl)ethanone

Description

Contextualizing Indole-Ethanone Scaffolds in Modern Medicinal Chemistry

The indole (B1671886) nucleus is often described as a "privileged" scaffold in drug discovery, a term that reflects its recurring presence in molecules with a wide range of pharmacological activities. rsc.orgijpsr.com This versatility stems from its structural similarity to the amino acid tryptophan, which allows indole-containing compounds to interact with numerous biological targets, including enzymes and receptors. rsc.orgresearchgate.net

When an ethanone (B97240) (acetyl) group is introduced at the C3 position of the indole ring, it creates a 3-acetylindole (B1664109), a key synthetic intermediate. This acetyl group provides a reactive handle for further chemical modifications, enabling the construction of more complex molecular architectures. acs.orgmdpi.com The resulting indole-ethanone derivatives have been investigated for a multitude of therapeutic applications.

Table 1: Reported Biological Activities of Indole-based Scaffolds

| Biological Activity | Reference |

|---|---|

| Anticancer | nih.govnrfhh.comacs.org |

| Antimicrobial & Antibacterial | researchgate.netnrfhh.comnih.gov |

| Anti-inflammatory | rsc.orgnrfhh.comresearchgate.net |

| Antiviral & Anti-HIV | rsc.orgresearchgate.net |

| Antioxidant | nih.govnrfhh.com |

| Neuroprotective | nrfhh.com |

| Antidiabetic | rsc.org |

| Antimalarial | chim.it |

The ability of the indole framework to serve as a versatile template for drug design continues to make it a focal point of research in medicinal chemistry. ymerdigital.comnih.gov

The Significance of Methoxy-Substituted Indole Derivatives in Bioactive Compound Discovery

The introduction of a methoxy (B1213986) (-OCH₃) group onto the indole ring can significantly influence a molecule's biological profile. Methoxy groups are electron-donating, which can enhance the reactivity of the indole nucleus. chim.it Their presence can also alter the molecule's polarity and ability to form hydrogen bonds, which in turn affects its binding affinity to biological targets. acs.orgchim.it

Many naturally occurring and synthetic indole compounds feature methoxy substituents. chim.it A prominent example is melatonin (B1676174) (N-acetyl-5-methoxytryptamine), a hormone that regulates sleep-wake cycles and possesses a 5-methoxyindole (B15748) core. mdpi.com Research has shown that methoxy-substituted indoles exhibit a wide array of biological effects. For instance, some methoxy-substituted 2-phenylindoles have demonstrated potent cytostatic activity and the ability to inhibit tubulin polymerization, a key target in cancer therapy. acs.org Furthermore, methoxy-substituted indole-curcumin derivatives have shown promise as dual-action anticancer and antioxidant agents. nih.gov The strategic placement of methoxy groups is, therefore, a key strategy in the development of novel bioactive indole derivatives. chim.itmdpi.com

Research Trajectories for 1-(7-Methoxy-1H-indol-3-yl)ethanone and its Close Analogs

Direct research on this compound primarily highlights its role as a precursor in the synthesis of more complex molecules. A notable example is its use in the preparation of 2-chloro-1-(7-methoxy-1H-indol-3-yl)ethanone. This reaction involves treating 7-methoxyindole (B1360046) with chloroacetyl chloride. researchgate.net The resulting chlorinated compound serves as a key intermediate for synthesizing ligands that target GluN2B-containing N-methyl-D-aspartate (NMDA) receptors, which are implicated in various neurological processes. researchgate.net

Research on close analogs further illustrates the synthetic utility of this scaffold. For example, N-alkylation of 7-methoxyindole, followed by acylation, is a route to produce various substituted indole derivatives. nih.gov The synthesis of 1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(4-fluorophenyl)ethanone was achieved from a 1-butyl-7-methoxy-1H-indole intermediate, demonstrating how the core structure can be elaborated. nih.gov

The synthesis of various 3-acetylindoles, including those with different substituents on the indole ring, is a common theme in the literature. Friedel-Crafts acylation is a frequently employed method to introduce the acetyl group at the C3 position. mdpi.comnih.gov

Table 2: Examples of Synthesized Indole-3-Ethanone Analogs and Intermediates

| Compound Name | Synthetic Precursor/Reagent | Reference |

|---|---|---|

| 2-Chloro-1-(7-methoxy-1H-indol-3-yl)ethanone | 7-Methoxyindole, Chloroacetylchloride | researchgate.net |

| 1-(1-Butyl-7-methoxy-1H-indol-3-yl)-2-(4-fluorophenyl)ethanone | 1-Butyl-7-methoxy-1H-indole, 4-fluorophenylacetyl chloride | nih.gov |

| 1-(5-Methoxy-1H-indol-3-yl)ethanone | 5-Methoxyindole, Acetic Anhydride, BF₃·OEt₂ | mdpi.com |

| 2-Azido-1-(2-methyl-1H-indol-3-yl)ethanone | 2-Chloro-1-(2-methyl-1H-indol-3-yl)ethanone, Sodium Azide (B81097) | yyu.edu.tr |

The ongoing synthesis and evaluation of analogs based on the 1-(indol-3-yl)ethanone framework underscore its importance in the search for new chemical entities with potential therapeutic value. yyu.edu.trnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

1-(7-methoxy-1H-indol-3-yl)ethanone |

InChI |

InChI=1S/C11H11NO2/c1-7(13)9-6-12-11-8(9)4-3-5-10(11)14-2/h3-6,12H,1-2H3 |

InChI Key |

YXJMUMYSCLLHIX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CNC2=C1C=CC=C2OC |

Origin of Product |

United States |

Structure Activity Relationship Sar Investigations of 1 7 Methoxy 1h Indol 3 Yl Ethanone Derivatives

Influence of Positional Methoxy (B1213986) Group on Biological Activities

The position of the methoxy group on the indole (B1671886) ring is a significant determinant of the biological activity of 1-(7-methoxy-1H-indol-3-yl)ethanone and its derivatives. researchgate.net

Comparative Bioactivity of 7-Methoxy vs. Other Methoxy Indole Positions

Research has shown that the location of the methoxy group on the indole ring can dramatically alter the biological effects of these compounds. For instance, in a study of indolyl-pyridinyl-propenone analogues, moving the methoxy group from the 5-position to the 6-position switched the compound's activity from inducing a form of non-apoptotic cell death called methuosis to causing microtubule disruption. nih.gov This highlights the critical role of the methoxy group's placement in determining the mechanism of action.

Furthermore, studies on other indole derivatives have indicated that substitution at the 7-position of the indole ring is often the most favorable for certain biological activities. researchgate.net For example, in a series of 3-substituted 1H-indole-2-carboxylic acid derivatives, those with a methoxy group at the 7-position exhibited superior inhibitory effects compared to other positional isomers. researchgate.net In contrast, substitution at the 4-position of the indole ring was found to be the least favorable. researchgate.net

The following table summarizes the comparative bioactivity of methoxy indole derivatives based on the position of the methoxy group:

| Methoxy Position | Observed Biological Activity/Potency | Reference Compound(s) |

| 7-Methoxy | Favorable for inhibitory activity in certain series. | 3-substituted 1H-indole-2-carboxylic acid derivatives. researchgate.net |

| 6-Methoxy | Can switch biological mechanism (e.g., to microtubule disruption). nih.gov | Indolyl-pyridinyl-propenone analogues. nih.gov |

| 5-Methoxy | Can induce methuosis; important for certain anticancer mechanisms. nih.gov | Indolyl-pyridinyl-propenone analogues. nih.gov |

| 4-Methoxy | Generally least favorable for activity. researchgate.net | 3-substituted 1H-indole-2-carboxylic acid derivatives. researchgate.net |

Electronic and Steric Implications of Methoxy Substitution

The methoxy group, being an electron-donating group, can significantly influence the electronic properties of the indole ring. chim.it This enhanced electron density can affect the reactivity of the indole nucleus, particularly towards electrophilic substitution. chim.it The position of the methoxy group dictates which parts of the indole ring are most activated.

Steric hindrance is another crucial factor. A methoxy group at the 4-position, for example, can create steric hindrance that slows down reaction rates, as observed in the Larock heteroannulation for the synthesis of 4-methoxyindole (B31235) derivatives. nih.gov This steric effect is due to the proximity of the methoxy group to the reaction site. nih.gov Conversely, the electronic-donating nature of the methoxy group can also decrease the electrophilicity of other parts of the molecule, potentially leading to lower yields in certain reactions. rsc.org

Modifications to the Indole Ring System and Nitrogen Atom

Alterations to the indole ring itself and the nitrogen atom are key strategies in modulating the biological profiles of these compounds.

Effects of Substituents at Varying Indole Ring Positions

The introduction of different substituents at various positions on the indole ring has been shown to be a critical determinant of biological activity. nih.gov For instance, in the context of anticancer indolyl-pyridinyl-propenones, substitutions at the 5-position of the indole ring have been extensively studied and found to be important for their mechanisms of action. nih.gov

Research on other indole derivatives has revealed that the nature and position of substituents significantly impact their potency. For example, in a series of 2-arylindoles, electron-donating groups at the meta-position of the phenyl ring led to weak or no antibacterial activity, while an electron-withdrawing group at the same position resulted in selective activity. japsonline.com Halogen substitutions have also been explored, with fluorine-substituted derivatives sometimes showing greater potency than their chlorine-substituted counterparts. researchgate.net

The following table provides examples of how different substituents at various indole ring positions affect biological activity:

| Indole Position | Substituent | Effect on Biological Activity | Reference Series |

| Position 5 | Methoxy | Important for anticancer mechanisms. nih.gov | Indolyl-pyridinyl-propenones nih.gov |

| Position 4 | Various | Substitution at this position was least favorable for activity. researchgate.net | 3-substituted 1H-indole-2-carboxylic acid derivatives researchgate.net |

| Position 7 | Methoxy | Substitution at this position was the most favorable for activity. researchgate.net | 3-substituted 1H-indole-2-carboxylic acid derivatives researchgate.net |

| Position 5 | Fluoro | Can exhibit high cytotoxic activity. acs.org | Indole-chalcone analogues acs.org |

| Position 6 | Fluoro | Can exhibit high cytotoxic activity. acs.org | Indole-chalcone analogues acs.org |

| Position 5 | Chloro | Can exhibit potent cytotoxic activity. acs.org | Indole-chalcone analogues acs.org |

N-Substitution Effects on Biological Target Interactions

Modification of the indole nitrogen (N-1 position) has a profound impact on biological activity. It has been observed that N-substituted indole analogues generally exhibit reduced potency in some anticancer studies compared to their N-unsubstituted counterparts, indicating that the presence of a hydrogen atom on the indole nitrogen can be crucial for antiproliferative activity. researchgate.net

Conversely, in a series of melatonin (B1676174) analogues, shifting the ethylamido side chain to the N-1 position of the indole nucleus, along with a methoxy group at the 6-position, resulted in compounds with affinity and agonist activity similar to melatonin itself. nih.gov Further optimization with substituents at the C-2 position significantly enhanced this affinity. nih.gov This demonstrates that N-substitution can be a viable strategy for modulating receptor interactions, depending on the specific target and compound series. nih.gov

Structural Elucidations of the Ethanone (B97240) Moiety and Side Chain Analogs

Modifications to the ethanone moiety and its side chain are crucial for optimizing the biological activity of these indole derivatives. For instance, in a series of acetylcholinesterase inhibitors, the acetamido group was used as a spacer, which was reported to be important for activity. nih.gov

Impact of Substituent Variations on the Ethanone Chain

Modifications to the ethanone chain of this compound derivatives have a significant impact on their biological efficacy. Research has shown that the length and composition of this chain are critical for interaction with biological targets.

For instance, in a series of indan (B1671822) acid derivatives, it was observed that increasing the carbon chain length of the acid functionality generally enhances analgesic potency. core.ac.uk However, this effect is not linear, and indiscriminate chain lengthening can be detrimental to the activity. core.ac.uk This principle can be extrapolated to the ethanone chain of indole derivatives, where an optimal chain length is necessary for favorable interactions with receptor binding sites.

In the context of indole derivatives as potential anti-inflammatory agents, the nature of the substituents on the ethanone chain plays a pivotal role. For example, the synthesis of various 1H-indole-2-carboxamides revealed that the linker between the amide bond and a phenyl ring significantly affects potency. nih.gov A pyrrolidinyl linker resulted in reduced potency compared to other linkers, highlighting the importance of the linker's structure and flexibility. nih.gov

Furthermore, studies on indol-2-yl ethanone derivatives as indoleamine 2,3-dioxygenase (IDO) inhibitors have shown that variations in the aromatic side chain attached to the ethanone moiety are well-tolerated. uliege.be This suggests that this position can be modified to fine-tune the compound's properties without losing its primary inhibitory activity. uliege.be The introduction of an iron-coordinating group on the linker was found to be essential for biological activity, underscoring the importance of specific functional groups on the ethanone chain for target engagement. uliege.be

The following table summarizes the impact of various substituents on the ethanone chain based on reported research findings:

| Compound Series | Modification on Ethanone Chain | Impact on Biological Activity | Reference |

| Indan Acid Derivatives | Increased carbon chain length | Generally enhanced analgesic potency, with limitations. | core.ac.uk |

| 1H-Indole-2-carboxamides | Variation of the linker | Pyrrolidinyl linker showed reduced potency. | nih.gov |

| Indol-2-yl Ethanones | Variations of the aromatic side chain | Well-tolerated for IDO inhibition. | uliege.be |

| Indol-2-yl Ethanones | Introduction of an iron-coordinating group | Prerequisite for biological activity. | uliege.be |

Chiral Centers and Stereoisomeric Effects on Efficacy

The introduction of chiral centers into the structure of this compound derivatives can lead to stereoisomers with distinct pharmacological profiles. The spatial arrangement of substituents around a chiral center can significantly influence how a molecule interacts with its biological target, which is often chiral itself.

The synthesis of optically active styrene (B11656) oxides from 2-chloroacetophenones using chiral rhodium catalysts demonstrates a method for creating chiral alcohols, which are precursors to various chiral compounds. acs.org This highlights the feasibility of producing enantiomerically pure or enriched derivatives of this compound for biological evaluation.

When a compound exists as different stereoisomeric forms, it is common for one enantiomer to exhibit greater potency or a different pharmacological effect than the other. google.com Therefore, resolving racemic mixtures into individual enantiomers is a critical step in drug development to isolate the more active or safer isomer. google.com Methods for achieving this include stereospecific synthesis, resolution of the final product or intermediates, and chiral chromatographic techniques. google.com

Research on the asymmetric synthesis of heterocycles has provided pathways to create chiral building blocks that can be incorporated into the ethanone side chain. rug.nl For example, the synthesis of diasteromerically enriched α-aryl carbonyl compounds has been achieved through methods like the Truce-Smiles rearrangement, offering a way to introduce chirality adjacent to the carbonyl group. uclan.ac.uk

The table below illustrates the importance of chirality in the efficacy of related compounds:

| Compound Type | Chiral Feature | Significance | Reference |

| Styrene Oxides | Optically active alcohols as precursors | Enables synthesis of enantiomerically pure epoxides. | acs.org |

| Indole Derivatives | General stereoisomerism | Different stereoisomers can have varied biological activities. | google.com |

| α-Aryl Carbonyl Compounds | Diastereomerically enriched centers | Allows for the creation of specific stereoisomers for testing. | uclan.ac.uk |

Conformational Analysis and Intermolecular Recognition Principles

The three-dimensional shape (conformation) of a molecule and its ability to interact with its biological target are fundamental to its pharmacological activity. Conformational analysis and the study of intermolecular recognition principles provide insights into how derivatives of this compound bind to their respective receptors or enzymes.

Contributions of Hydrogen Bonding to Molecular Conformation and Binding

Computational studies on related indole derivatives, such as 1-pentyl-3-(4-methoxy-1-naphthoyl)indole, have shown that intramolecular and intermolecular hydrogen bonds contribute significantly to their conformation. researchgate.net This suggests that the methoxy group and the carbonyl group of the ethanone chain in this compound derivatives are likely to participate in hydrogen bonding.

In a study of vanillin (B372448) derivatives, it was found that intramolecular hydrogen bonds between a hydroxyl group and a methoxy or acetyl group constrain the local conformations of these groups. rsc.org This type of interaction can lock the molecule into a specific, more rigid conformation, which can be favorable for binding to a receptor. The presence of such hydrogen bonds can influence the torsional barriers of rotatable bonds, further defining the molecule's preferred shape. rsc.org

The ability of a molecule to form hydrogen bonds with its target is often a key determinant of its binding affinity. For instance, the hypothesis that cannabimimetic 3-(1-naphthoyl)indoles interact with the CB1 receptor through hydrogen bonding to the carbonyl group has been investigated. researchgate.net This highlights the importance of the ethanone's carbonyl oxygen as a potential hydrogen bond acceptor in ligand-receptor interactions.

The following table summarizes the role of hydrogen bonding in related molecular structures:

| Molecule/Derivative Type | Type of Hydrogen Bond | Effect | Reference |

| 1-Pentyl-3-(4-methoxy-1-naphthoyl)indole | Intramolecular and intermolecular | Contributes to the overall conformation. | researchgate.net |

| Vanillin Derivatives | Intramolecular O-H···O | Constrains local conformations of methoxy and acetyl groups. | rsc.org |

| 3-(1-Naphthoyl)indoles | Intermolecular with CB1 receptor | Hypothesized to be crucial for receptor interaction. | researchgate.net |

Insights into Ligand-Target Intermolecular Interactions

The binding of a ligand to its biological target is a complex process governed by a variety of intermolecular forces, including hydrogen bonds, van der Waals interactions, hydrophobic interactions, and electrostatic interactions. Understanding these interactions is key to designing more potent and selective drugs.

Docking studies of indole derivatives with their target proteins provide valuable insights into the specific interactions that stabilize the ligand-receptor complex. For example, docking experiments with 3-substituted-1H-indoles and GluN2B-containing NMDA receptors have suggested the main interactions responsible for binding affinity. researchgate.net These studies can reveal which parts of the molecule are critical for binding and which can be modified to improve potency or selectivity.

In the case of indol-2-yl ethanones as IDO inhibitors, analysis of the binding conformation within the IDO active site suggested that introducing small substituents around the indole scaffold could be beneficial for inhibition. uliege.be This led to the exploration of substitutions at various positions on the indole ring, with some positions being more tolerant to modification than others. uliege.be

Furthermore, the development of N-arylsulfonylindoles as 5-HT6 receptor ligands involved docking and molecular dynamics simulations to understand the impact of C-5 substitution on ligand affinity. nih.gov These computational methods help to rationalize the observed SAR and guide the design of new compounds with improved properties. The electronic nature of the substituents was found to be a major determinant of biological activity. nih.gov

The table below provides examples of how intermolecular interactions have been studied for related indole derivatives:

| Compound Series | Target | Key Interaction Insights | Reference |

| 3-Substituted-1H-indoles | GluN2B-containing NMDA receptors | Docking studies revealed key binding interactions. | researchgate.net |

| Indol-2-yl Ethanones | Indoleamine 2,3-dioxygenase (IDO) | Binding conformation analysis suggested beneficial substituent positions. | uliege.be |

| N-Arylsulfonylindoles | 5-HT6 Receptor | Docking and molecular dynamics simulations elucidated the role of C-5 substitution and electronic properties. | nih.gov |

Computational and Theoretical Studies on 1 7 Methoxy 1h Indol 3 Yl Ethanone Analogs

Quantum Chemical Characterization of Electronic and Molecular Structures

Quantum chemical methods are pivotal in elucidating the intrinsic properties of molecules. By solving the Schrödinger equation, albeit with approximations, these techniques can accurately describe the electron distribution and geometry of molecules, which are fundamental to understanding their chemical reactivity and physical properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For analogs of 1-(7-methoxy-1H-indol-3-yl)ethanone, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), are used to determine their optimized molecular geometries. bhu.ac.in These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. bhu.ac.in

To understand the electronic transitions and spectroscopic properties of these indole (B1671886) analogs, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of excited state energies, which correspond to the absorption of light by the molecule. bhu.ac.in By analyzing the orbitals involved in these electronic transitions, researchers can interpret UV-Vis absorption spectra and gain a deeper understanding of the molecule's photophysical behavior. researchgate.net

The Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical stability and reactivity. acadpubl.eumalayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. malayajournal.org

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. acadpubl.eumalayajournal.org It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. malayajournal.org Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack, while blue regions represent positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. malayajournal.org

Table 1: Key Quantum Chemical Parameters for Indole Analogs

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. malayajournal.org |

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |

| Mulliken Charges | Partial atomic charges within the molecule. | Helps in understanding electrostatic interactions. |

This table is interactive. Click on the headers to learn more about each parameter.

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and function of molecules. escholarship.org These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, are weaker than covalent bonds but are collectively significant. escholarship.org Computational methods, such as NCI analysis, can identify and visualize these weak interactions, providing a deeper understanding of the forces that govern molecular conformation and intermolecular recognition. researchgate.netrogue-scholar.org

Theoretical calculations of spectroscopic properties, such as FT-IR and NMR spectra, are also performed and compared with experimental data to validate the computed molecular structures. bhu.ac.in

Advanced Molecular Modeling for Ligand-Target Interactions

Molecular modeling techniques are instrumental in drug discovery and development, providing a means to study the interactions between a ligand, such as an analog of this compound, and its biological target at an atomic level.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov This method is widely used to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor recognition. For analogs of this compound, docking studies have been performed against a variety of biological targets, including:

Indoleamine 2,3-dioxygenase (IDO): A key enzyme in tryptophan metabolism, which is a target in cancer immunotherapy.

DNA Gyrase: An essential bacterial enzyme that is a target for antibiotics. researcher.lifebiorxiv.org

NMDA Receptors: Ionotropic glutamate (B1630785) receptors involved in synaptic plasticity and neurological disorders. researchgate.netnih.govbiorxiv.org

Carbonic Anhydrase IX (CA IX): A tumor-associated enzyme that is a target for anticancer drugs. nih.govmdpi.comnih.govresearchgate.net

Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation and pain pathways. researchgate.neteurekaselect.comnih.govsemanticscholar.org

The results of these docking studies are typically presented as a docking score, which is an estimate of the binding free energy, and a detailed visualization of the binding mode, showing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the receptor's active site.

Table 2: Representative Docking Scores of Indole Analogs with Biological Targets

| Target | PDB ID | Ligand | Docking Score (kcal/mol) |

| COX-2 | 5IKR | Flavanone | -7.0 to -9.1 |

| DNA Gyrase | 1KZN | Clorobiocin | -6.078 biorxiv.org |

| Carbonic Anhydrase IX | 5FL4 | ZINC613262012 | -8.0 mdpi.com |

| Carbonic Anhydrase IX | 5FL4 | ZINC427910039 | -8.0 mdpi.com |

| Carbonic Anhydrase IX | 5FL4 | DB00482 | -8.7 mdpi.com |

This table is interactive and provides a glimpse into the binding affinities of related compounds with various biological targets.

Induced-Fit Docking Approaches for Flexible Active Site Modeling

Induced-fit docking (IFD) is a powerful computational technique that accounts for the flexibility of both the ligand and the protein's active site upon binding. Unlike rigid docking, which treats the protein as a static entity, IFD allows for conformational changes in the amino acid side chains of the active site, providing a more accurate prediction of the binding mode and affinity. This is particularly important for targets that undergo significant structural rearrangements to accommodate a ligand.

The IFD protocol can successfully reproduce the native poses of ligands and is a valuable tool in structure-based drug design. For instance, in studies of various kinase inhibitors, induced-fit docking has been used to understand their binding to both active and inactive states of proteins like the epidermal growth factor receptor (EGFR) and Abelson leukemia virus protein kinase (ABL). researchgate.net

In the context of indole analogs, induced-fit docking has been employed to investigate the interaction between 7-azaindole (B17877) derivatives and the SARS-CoV-2 spike protein's receptor-binding domain (RBD). By modeling the flexibility of the binding site, researchers can identify optimal conformational binding modes and rationalize the structure-activity relationships of potential inhibitors. nih.gov This approach allows for a more realistic simulation of the binding event, leading to more reliable predictions of ligand-receptor interactions.

A typical induced-fit docking workflow involves several steps:

Initial Docking: The ligand is first docked into a rigid receptor model.

Receptor Refinement: The protein's side chains within a defined radius of the ligand pose are then allowed to move and optimize their conformation to better accommodate the ligand.

Ligand Redocking: The ligand is then redocked into the refined, flexible receptor structure.

Scoring: The resulting complexes are scored to estimate their binding affinity.

This iterative process of allowing both the ligand and protein to adapt to each other provides a more accurate representation of the binding event. For example, studies on other molecular scaffolds have shown that IFD can accurately predict binding modes, which are then confirmed by experimental methods.

Structure-Based Drug Design Strategies

Structure-based drug design (SBDD) relies on the three-dimensional structural information of the biological target to design and optimize ligands. This approach has become an integral part of modern drug discovery, enabling the rational design of potent and selective inhibitors.

When the experimental three-dimensional structure of a target protein has not been determined, homology modeling can be used to build a theoretical model. This technique relies on the principle that proteins with similar amino acid sequences will have similar three-dimensional structures. The process involves identifying a protein with a known structure (the template) that has a high sequence similarity to the target protein (the query). The sequence of the query is then aligned with the template, and a 3D model of the query is built based on the template's structure.

The accuracy of the resulting homology model is highly dependent on the sequence identity between the target and the template. Generally, a sequence identity of 30% or higher is required to build a reasonably accurate model. The steps involved in homology modeling typically include:

Template selection

Sequence alignment

Model building

Model refinement and validation

Homology models can be used in subsequent computational studies, such as molecular docking and virtual screening, to identify potential ligands for the uncharacterized target. For instance, homology models of human class I histone deacetylases have been constructed to understand the binding modes of various inhibitors and to guide the design of isoform-selective compounds. nih.gov

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This method is often used in the early stages of drug discovery to narrow down the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources.

There are two main types of virtual screening:

Structure-based virtual screening (SBVS): This approach uses the 3D structure of the target protein to dock and score compounds from a database. arxiv.org The goal is to identify molecules that fit well into the binding site and form favorable interactions.

Ligand-based virtual screening (LBVS): When the structure of the target is unknown, LBVS can be used. This method relies on the knowledge of existing active compounds to identify new molecules with similar properties.

Virtual screening has been successfully applied to identify novel inhibitors from large compound libraries. For example, a virtual screening of natural products identified indole and benzene (B151609) derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov The top-ranking compounds from the virtual screen were then tested experimentally, and several were found to have significant inhibitory activity. nih.gov

The general workflow for a virtual screening campaign includes:

Library Preparation: A large database of small molecules is prepared for docking.

Target Preparation: The 3D structure of the target protein is prepared for docking.

Docking: The small molecules from the library are docked into the binding site of the target.

Scoring and Ranking: The docked poses are scored and ranked based on their predicted binding affinity.

Hit Selection: The top-ranking compounds are selected for further experimental validation.

Below is a table summarizing the results of a virtual screening study on natural products targeting the SARS-CoV-2 Mpro, showcasing the binding affinities and chemical classes of the top hits.

| COCONUT ID | Chemical Subclass | Superclass | Predicted Binding Affinity (kcal/mol) |

| CNP0375828 | Beta carbolines | Indoles and derivatives | -10.1 |

| CNP0381522 | Beta carbolines | Indoles and derivatives | -9.9 |

| CNP0061237 | 1,4-Benzodiazepines | Benzodiazepines | -9.5 |

| CNP0388484 | Beta carbolines | Indoles and derivatives | -9.4 |

This table is based on data from a study on natural product inhibitors of SARS-CoV-2 Mpro and is provided as an example of virtual screening results. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide valuable insights into the conformational stability of protein-ligand complexes, the dynamics of binding events, and the role of solvent molecules.

By simulating the behavior of a system at the atomic level, MD can reveal details that are not accessible through static modeling techniques like docking. For example, MD simulations can be used to:

Assess the stability of a docked ligand in the binding site over time.

Identify key interactions that are maintained throughout the simulation.

Observe conformational changes in the protein and ligand upon binding.

Calculate the binding free energy of a ligand to a protein.

In a study of indolyl-3-ethanone-α-thioethers derivatives, molecular dynamics simulations were performed for 100 nanoseconds to evaluate the stability of the ligand-receptor complexes. researchgate.net The root-mean-square deviation (RMSD) of the protein backbone and the ligand were monitored throughout the simulation to assess their stability. Stable RMSD values indicate that the complex has reached a stable conformation.

The following table shows hypothetical RMSD values for a protein-ligand complex during an MD simulation, illustrating the type of data that can be generated.

| Simulation Time (ns) | Protein RMSD (Å) | Ligand RMSD (Å) |

| 0 | 0.0 | 0.0 |

| 20 | 1.5 | 0.8 |

| 40 | 1.8 | 1.0 |

| 60 | 1.7 | 0.9 |

| 80 | 1.9 | 1.1 |

| 100 | 1.8 | 1.0 |

This is an example data table and does not represent results for this compound.

Such simulations have been applied to various indole derivatives to understand their interactions with biological targets. For instance, MD simulations of novel furo[2,3-b]indol-3a-ol derivatives as inhibitors of Cyclin-dependent kinase 2 (CDK2) were used to investigate the stability of the protein-ligand interactions. nih.gov Similarly, simulations of serotonin (B10506) receptor ligands based on an indole scaffold have demonstrated the stability of the ligand-receptor complexes. mdpi.com

Biological Activity and Mechanistic Insights of 1 7 Methoxy 1h Indol 3 Yl Ethanone and Derivatives

Enzyme Inhibition Potentials

The diverse chemical structure of 1-(7-methoxy-1H-indol-3-yl)ethanone derivatives allows them to interact with various enzymes, leading to potential therapeutic applications.

Indoleamine 2,3-Dioxygenase (IDO) Inhibitory Mechanisms

Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial enzyme in the kynurenine (B1673888) pathway, which is involved in immune regulation. nih.gov Its overactivity is linked to diseases such as cancer and neurodegenerative disorders, making IDO1 inhibitors a significant area of research. nih.gov IDO1 catalyzes the conversion of tryptophan to N-formylkynurenine, the first and rate-limiting step in this metabolic pathway. nih.gov The inhibition of IDO1 can be achieved through various mechanisms, and several inhibitors with indole (B1671886) or phenylimidazole scaffolds have been developed. nih.gov

Research into indol-2-yl ethanone (B97240) derivatives has identified promising IDO1 inhibitors. For instance, compounds such as 1-(5-Methoxy-1H-indol-2-yl)-2-pyridin-3-yl-ethanone and 1-(7-methoxy-1H-indol-2-yl)-2-pyridin-3-yl-ethanone have been prepared and studied for their potential to inhibit this enzyme. unamur.be The search for IDO1 inhibitors has also explored natural sources, with natural quinones being among the first potent inhibitors discovered. frontiersin.org

| Compound | Scaffold | Significance | Reference |

|---|---|---|---|

| 1-(7-methoxy-1H-indol-2-yl)-2-pyridin-3-yl-ethanone | Indol-2-yl ethanone | Synthesized for evaluation as an IDO1 inhibitor. | unamur.be |

| Indoximod | Indole derivative | An IDO1 inhibitor with a pathway IC50 of 450 nM. | nih.gov |

| PF-0684003 | Indole derivative | An IDO1 inhibitor with an IC50 of 410 nM. | nih.gov |

Acetylcholinesterase (AChE) and Glutathione S-Transferase (GST) Modulation

Acetylcholinesterase (AChE) inhibitors are used in the treatment of Alzheimer's disease to enhance cholinergic transmission. nih.govheraldopenaccess.us Glutathione S-transferases (GSTs) are enzymes involved in detoxification and can be overexpressed in tumors, potentially confounding therapies that rely on oxidative stress. nih.gov

A study on novel 3-substituted 2-methyl indole analogs revealed their potential to inhibit both AChE and GST. yyu.edu.tr The synthesized compounds showed moderate to good inhibitory activities. Notably, 2-azido-1-(2-methyl-1H-indol-3-yl)ethanone was identified as a potent inhibitor for both enzymes. yyu.edu.tr The binding energies for the complexes of these indole analogs with AChE ranged from -6.0 to -9.3 kcal/mol, and with GST, they ranged from -11.1 to -7.5 kcal/mol. yyu.edu.tr

| Enzyme | IC50 Range | Binding Energy Range (kcal/mol) | Most Potent Compound | Reference |

|---|---|---|---|---|

| Acetylcholinesterase (AChE) | 0.55–2.67 µM | -6.0 to -9.3 | 2-azido-1-(2-methyl-1H-indol-3-yl) ethanone | yyu.edu.tr |

| Glutathione S-Transferase (GST) | Not specified | -7.5 to -11.1 | 2-azido-1-(2-methyl-1H-indol-3-yl) ethanone | yyu.edu.tr |

Tyrosinase Enzyme Inhibition in Microbial Contexts

Tyrosinase is an enzyme involved in melanin (B1238610) production and is a target for preventing skin pigmentation and melanoma. researchgate.net In microorganisms, tyrosinase can also play a role in pathogenesis. A study investigated the antifungal and tyrosinase inhibitory potential of 1-(1H-indol-3-yl) derivatives against various Candida species and Aspergillus niger. nih.govresearchgate.net

The results showed that several of the tested compounds exhibited fungicidal activity. nih.gov Specifically, compound 3c was able to inhibit microbial tyrosinase by approximately 28% at a concentration of 0.250 mg/mL. nih.gov This suggests that indole derivatives could be developed as topical treatments for fungal infections. nih.gov

| Compound | Activity | Concentration Range (mg/mL) | Tyrosinase Inhibition (%) | Reference |

|---|---|---|---|---|

| 3b | Fungicidal | 0.250 - 1 | Not specified | nih.gov |

| 3c | Fungicidal | 0.250 - 1 | ~28% at 0.250 mg/mL | nih.gov |

| 3e | Fungicidal | 0.250 - 1 | Not specified | nih.gov |

Cyclooxygenase (COX-1/COX-2) Pathways Modulation

Cyclooxygenase (COX) is a key enzyme in the synthesis of prostaglandins, which are mediators of inflammation. tandfonline.com There are two main isoforms, COX-1 and COX-2. wikipedia.org While COX-1 is constitutively expressed and has protective roles, COX-2 is often induced during inflammation, making selective COX-2 inhibitors desirable anti-inflammatory drugs with fewer side effects than non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both isoforms. tandfonline.comnih.gov

Research has explored various indole derivatives as COX inhibitors. A study on {1H-indol-3-yl}acetic acid analogues led to the discovery of potent and selective COX-2 inhibitors. tandfonline.com Another study found that substituting the 2'-methyl group of indomethacin (B1671933), an indole derivative, with a trifluoromethyl group resulted in a potent and selective COX-2 inhibitor. acs.orgresearchgate.net This CF3-indomethacin showed an IC50 for murine COX-2 of 267 nM, while its IC50 for ovine COX-1 was greater than 100 µM. acs.org

| Compound | Target | IC50 | Selectivity | Reference |

|---|---|---|---|---|

| Indomethacin | COX-1/COX-2 | oCOX-1: 27 nM, mCOX-2: 127 nM | Non-selective | acs.org |

| CF3-Indomethacin | COX-2 | mCOX-2: 267 nM, oCOX-1: >100 µM | COX-2 selective | acs.org |

| 1-(1H-indol-1-yl)-2-(4-((4-nitrophenyl)imino)methyl)phenoxy)ethanone (D-7) | COX-2 | Not specified | Strongest anti-inflammatory and analgesic activity in its series. | researchgate.net |

Carbonic Anhydrase IX (CA IX) Inhibition Studies

Carbonic anhydrase IX (CA IX) is a zinc metalloenzyme that is overexpressed in many solid tumors and plays a role in pH regulation and tumor progression, especially under hypoxic conditions. mdpi.comnih.gov This makes it a promising target for anticancer therapies. mdpi.com

Studies have investigated indole derivatives as potential CA IX inhibitors. One such study focused on 1-methylsulphonyl-3-indolyl heterocycles. researchgate.net Molecular docking studies of the most promising anti-proliferative compounds from this series were performed against the active site of CA IX to understand their interaction modes. researchgate.net While some carboxylate derivatives have been shown to be ineffective as hCA IX inhibitors, the search for potent and selective inhibitors continues. nih.gov

Receptor Ligand Binding and Functional Modulations

Beyond enzyme inhibition, derivatives of this compound have been synthesized and evaluated as ligands for various receptors, indicating their potential to modulate cellular signaling pathways.

A significant finding is the role of 3-substituted-1H-indoles as ligands for GluN2B-containing N-methyl-D-aspartate (NMDA) receptors. researchgate.net In the synthesis of these compounds, 2-chloro-1-(7-methoxy-1H-indol-3-yl)ethanone was used as a key intermediate. researchgate.netnih.gov This highlights the utility of the core structure in developing neurologically active agents.

Furthermore, derivatives have been explored as antagonists for the 5-HT6 receptor, which is a target for cognitive disorders. mdpi.com N-Arylsulfonylindoles have shown promise in this area. mdpi.com Additionally, the synthesis of 1-(1-Butyl-7-methoxy-1H-indol-3-yl)-2-(4-fluorophenyl)ethanone was undertaken to evaluate its potential as a cannabinoid receptor ligand for the treatment of alcohol abuse. nih.gov

| Derivative Class | Target Receptor | Key Intermediate | Potential Application | Reference |

|---|---|---|---|---|

| 3-substituted-1H-indoles | GluN2B-containing NMDA receptors | 2-chloro-1-(7-methoxy-1H-indol-3-yl)ethanone | Neuroprotective agents | researchgate.net |

| Indolylpyrimidylpiperazines | Adenosine A3 receptor (homology model) | 2-Chloro-1-(7-methoxy-1H-indol-3-yl)ethanone | Gastrointestinal cancer therapy | nih.gov |

| Aminoalkylindoles | Cannabinoid receptors | 1-(1-Butyl-7-methoxy-1H-indol-3-yl)-2-(4-fluorophenyl)ethanone (synthesized from a 7-methoxyindole (B1360046) precursor) | Treatment of alcohol abuse | nih.gov |

Cannabinoid Receptor (CB1, CB2) Agonism and Selectivity

Derivatives of this compound are recognized for their interaction with cannabinoid receptors CB1 and CB2. Research into aminoalkylindole derivatives has highlighted their potential as cannabinoid receptor ligands. For instance, the synthesis of compounds like 1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(4-fluorophenyl)ethanone, a derivative of the core structure, was undertaken to evaluate its potential in treating conditions like alcohol abuse through cannabinoid receptor modulation. nih.gov

The broader class of aminoalkylindoles has been extensively studied for its potent agonism at both CB1 and CB2 receptors. ucl.ac.be Structure-activity relationship (SAR) studies on 1-alkyl-3-(1-naphthoyl)indoles have been crucial in developing highly selective CB2 receptor agonists. nih.gov These studies have explored how different substituents on the indole ring and the naphthoyl group influence affinity and selectivity for CB1 and CB2 receptors. nih.gov For example, compounds like JWH-120, JWH-151, and JWH-267 have been identified as highly selective CB2 receptor agonists. nih.gov The functionality of these derivatives can be finely tuned; for instance, in a series of 4-oxo-1,4-dihydropyridines, the substituent at the C-6 position determines whether the compound acts as an agonist or an inverse agonist at the CB2 receptor. ucl.ac.be

The therapeutic potential of CB2 selective agonists is significant, as they are implicated in pathologies with an inflammatory component, such as Alzheimer's disease and inflammatory bowel disease. ucl.ac.befrontiersin.org These agonists have demonstrated anti-inflammatory and analgesic properties in various preclinical models. ucl.ac.befrontiersin.org The development of 1-[(indol-3-yl)carbonyl]piperazine derivatives as CB1 receptor agonists for pain treatment further underscores the importance of the indole scaffold in cannabinoid receptor modulation. google.com

Table 1: Activity of Indole Derivatives at Cannabinoid Receptors

| Compound/Derivative Class | Receptor Target(s) | Activity Profile | Reference(s) |

|---|---|---|---|

| 1-(1-Butyl-7-methoxy-1H-indol-3-yl)-2-(4-fluorophenyl)ethanone | Cannabinoid Receptors | Potential Ligand | nih.gov |

| 1-Propyl-3-(4-methyl-1-naphthoyl)indole (JWH-120) | CB2 | Selective Partial Agonist | nih.gov |

| 1-Propyl-2-methyl-3-(6-methoxy-1-naphthoyl)indole (JWH-151) | CB2 | Selective Full Agonist | nih.gov |

| 1-Pentyl-3-(2-methoxy-1-naphthoyl)indole (JWH-267) | CB2 | Selective Partial Agonist | nih.gov |

| 1-[(Indol-3-yl)carbonyl]piperazine derivatives | CB1 | Agonist | google.com |

| 4-Oxo-1,4-dihydropyridine derivatives | CB2 | Agonist or Inverse Agonist | ucl.ac.be |

| O-1966 | CB2 | Selective Agonist | frontiersin.org |

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism and Allosteric Modulation

The indole core is also a key feature in molecules designed to interact with the N-Methyl-D-Aspartate (NMDA) receptor, a critical component in synaptic plasticity and neurological function. Research has focused on synthesizing 1-(1H-indol-3-yl)ethanone derivatives to explore their potential as NMDA receptor antagonists, particularly targeting the GluN2B subunit. nih.govresearchgate.net

A notable study involved the synthesis of 2-chloro-1-(7-methoxy-1H-indol-3-yl)ethanone as an intermediate in the creation of a library of compounds aimed at GluN2B-containing NMDA receptors. researchgate.net This highlights the utility of the 7-methoxyindole scaffold in developing NMDA receptor ligands. While some derivatives, like 1-(5-hydroxy-1H-indol-3-yl)-2-(4-phenylpiperidin-1-yl)ethanone, retained affinity for the GluN2B subunit, others demonstrated unexpected selectivity for sigma receptors. nih.gov

The mechanism of action for many of these indole-based compounds involves allosteric modulation. nih.gov For example, ifenprodil (B1662929) and its derivatives, which share structural similarities with some indole compounds, act as allosteric inhibitors by stabilizing a non-conductive state of the NMDA receptor. nih.gov They can prevent the movement of key amino acid residues, effectively locking the receptor in an inhibited state. nih.gov This allosteric modulation provides a sophisticated means of controlling receptor activity without directly competing with the primary neurotransmitter, glutamate (B1630785). nih.gov

Sigma Receptor (σ1, σ2) Binding Affinities and Pharmacological Profiles

During the investigation of indole derivatives as NMDA receptor ligands, researchers discovered that some of these compounds possess high affinity and selectivity for sigma (σ) receptors. nih.gov Specifically, 5-methoxyindole (B15748) derivatives, structurally related to this compound, were identified as potent and selective ligands for the σ2 receptor, with Ki values in the low nanomolar range. nih.gov This serendipitous finding underscores the promiscuous nature of the indole scaffold and its potential for interacting with multiple receptor systems.

The pharmacological profile of these indole derivatives at sigma receptors suggests their potential utility in a variety of central nervous system (CNS) applications. Sigma receptors are implicated in a range of cellular functions and are considered therapeutic targets for neurological and psychiatric disorders. The discovery of selective σ2 ligands from a library of indole-based compounds originally intended for NMDA receptors opens new avenues for the development of σ2-targeted therapeutics. nih.gov

Aryl Hydrocarbon Receptor (AHR) Activation

The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor involved in regulating responses to environmental toxins and in various physiological processes, including immune responses and barrier function. nih.govmdpi.complos.org Several indole derivatives, particularly methoxyindoles, have been identified as modulators of AHR activity. nih.gov

A study examining a range of methylated and methoxylated indoles found that 7-methoxyindole is an effective agonist of the human AHR. nih.gov This compound induced substantial nuclear translocation of AHR and enriched its binding to the promoter of the target gene CYP1A1. nih.gov Molecular modeling suggests that agonists like 7-methoxyindole bind within the same pocket as AHR antagonists but adopt a different binding mode that leads to receptor activation. nih.gov

The activation of AHR by various ligands, including endogenous tryptophan metabolites like 6-formylindolo[3,2-b]carbazole (FICZ), can have significant physiological effects. mdpi.comnih.govnih.gov For instance, AHR activation has been shown to suppress B cell class switch recombination and down-regulate IL-7, suggesting a role in modulating immune responses. nih.govnih.gov The ability of structurally diverse ligands to activate AHR highlights the receptor's promiscuity and the potential for indole-based compounds to influence its activity. nih.gov

Table 2: Aryl Hydrocarbon Receptor (AHR) Activity of Indole Derivatives

| Compound | Activity Profile | Key Findings | Reference(s) |

|---|---|---|---|

| 7-Methoxyindole | Agonist | Effective agonist of human AHR, induces nuclear translocation. | nih.gov |

| 4-Methylindole | Agonist | Most effective agonist in the studied series. | nih.gov |

| 3-Methylindole (Skatole) | Partial Agonist/Antagonist | Acts as a partial agonist and an antagonist of AHR. | nih.gov |

| 6-Formylindolo[3,2-b]carbazole (FICZ) | Agonist | Prototypical endogenous AHR ligand. | mdpi.comnih.govnih.gov |

| Indole | Agonist | Activates AHR-mediated luciferase activity. | nih.gov |

Estrogen Receptor (ERα and GPER) Ligand Activity

The indole scaffold is also present in compounds that modulate estrogen receptors (ERs), including the classical nuclear receptor ERα and the G protein-coupled estrogen receptor (GPER). nih.govnih.govacs.org Estrogens exert their effects through these receptors, influencing a wide range of physiological and pathophysiological processes. frontiersin.orgmdpi.com

While direct evidence for this compound is lacking, related indole derivatives have been explored as ER ligands. For instance, indole SERMs (Selective Estrogen Receptor Modulators) like bazedoxifene (B195308) have been developed for clinical use. nih.gov Furthermore, a synthetic indole derivative, ethyl 3-[5-(2-ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate (MIBE), was reported to act as an antagonist ligand for both ERα and GPER in breast cancer cells. acs.org

GPER, in particular, has emerged as a significant therapeutic target. mdpi.com It can be activated by various ligands, including synthetic compounds like G-1 and can trigger rapid signaling pathways. frontiersin.orgnih.gov The discovery of peptidic modulators of GPER, such as ERα17p, which corresponds to a sequence within ERα, highlights the complex interplay between different estrogen receptor systems. nih.govfrontiersin.org This peptide can act as a GPER inverse agonist, leading to the degradation of the receptor. frontiersin.org The potential for indole derivatives to interact with both ERα and GPER suggests they could be valuable tools for dissecting the complex signaling networks of estrogens.

Frizzled Receptor (FZD7) Modulatory Effects

Currently, there is no direct scientific evidence from the conducted searches linking this compound or its close derivatives to modulatory effects on the Frizzled receptor 7 (FZD7). Research has primarily focused on other receptor systems as outlined in the preceding sections.

Antimicrobial and Antifungal Efficacy and Related Mechanisms

The indole nucleus is a common feature in a multitude of natural and synthetic compounds exhibiting a broad spectrum of pharmacological activities, including antimicrobial and antifungal properties. thepharmajournal.comajchem-b.com Derivatives of 3-acetylindole (B1664109), the core structure of the subject compound, have been a particular focus of research in this area. thepharmajournal.comthepharmajournal.comasianpubs.org

Studies have demonstrated that derivatives of 1-(1H-indol-3-yl)ethanone possess significant antibacterial activity, particularly against drug-resistant strains of Staphylococcus aureus, such as MRSA and VRSA. nih.gov For example, certain oxime ether derivatives of 1-(1H-indol-3-yl)ethanone have shown potent activity with low minimum inhibitory concentrations (MICs) and have also been found to inhibit biofilm formation. nih.gov

In the realm of antifungal research, various 3-acetylindole derivatives have been synthesized and screened for their efficacy against a range of fungal pathogens, including Candida albicans, Aspergillus niger, Rhizopus oligosporus, and Gibberella fuzikuroi. thepharmajournal.comnih.gov Some of these synthesized compounds displayed antifungal activity comparable or superior to the standard drug fluconazole. thepharmajournal.com The proposed mechanism for some of these antifungal indole derivatives involves the inhibition of crucial enzymes in the fungal cell, such as tyrosinase. nih.gov For instance, certain 1-(1H-indol-3-yl) derivatives have demonstrated a fungicidal effect and the ability to inhibit microbial tyrosinase. nih.gov The fungicidal activity of indole derivatives has also been evaluated against various plant pathogenic fungi, with some compounds showing persuasive effects. researchgate.net

Spectrum of Activity against Bacterial Pathogens

Derivatives of 1-(1H-indol-3-yl)ethanone have demonstrated notable antibacterial activity, particularly against drug-resistant strains. A study on (E)-1-(1H-indol-3-yl)ethanone O-benzyl oxime derivatives revealed their efficacy against a panel of bacterial and mycobacterial strains. nih.gov One compound, in particular, exhibited potent activity against both susceptible and methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) strains, with Minimum Inhibitory Concentrations (MICs) of 1 µg/mL and 2-4 µg/mL, respectively. nih.gov This compound also showed good biofilm inhibition against S. aureus and was found to be non-toxic to Vero cells. nih.gov

Further research into novel 1-(6-hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one derivatives also indicated significant antibacterial action. Several synthesized compounds displayed excellent activity against S. aureus, Bacillus subtilis, and E. coli. jmchemsci.com Molecular docking studies suggested that these compounds may exert their effect by interacting with the active site of the DNA gyrase enzyme. jmchemsci.com

Indole derivatives containing 1,2,4-triazole (B32235), 1,3,4-thiadiazole (B1197879), and carbothioamide moieties have also been investigated. turkjps.org Many of these compounds showed significant antibacterial activity against S. aureus, MRSA, E. coli, and B. subtilis, with MIC values ranging from 3.125 to 50 µg/mL. turkjps.org Specifically, indole-thiadiazole and indole-triazole derivatives were the most effective against B. subtilis. turkjps.org

Additionally, new N-acyl hydrazone derivatives of indole-3-propionic acid displayed moderate activity against Gram-negative E. coli, comparable to amoxicillin. researchgate.net Another study on 2-(5-methoxy-1-(4-chlorobenzene)-2-methyl-1H-indol-3-yl)acetohydrazide derivatives showed their efficacy against K. pneumonia and E. coli. researchgate.net

Table 1: Antibacterial Activity of Indole Derivatives

| Derivative Class | Bacterial Strains | Activity/MIC Values | Reference |

| (E)-1-(1H-indol-3-yl)ethanone O-benzyl oxime | S. aureus (susceptible) | MIC: 1 µg/mL | nih.gov |

| S. aureus (MRSA & VRSA) | MIC: 2-4 µg/mL | nih.gov | |

| 1-(6-hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one | S. aureus, B. subtilis, E. coli | Excellent activity | jmchemsci.com |

| Indole-thiadiazole and Indole-triazole | B. subtilis | MIC: 3.125 µg/mL | turkjps.org |

| N-acyl hydrazones of indole-3-propionic acid | E. coli | Moderate activity | researchgate.net |

Antifungal Effects against Clinically Relevant Fungi

In addition to their antibacterial properties, indole derivatives have shown promise as antifungal agents. Synthesized 1H-indole-4,7-diones exhibited good antifungal activity against Candida krusei, Cryptococcus neoformans, and Aspergillus niger. nih.gov

Furthermore, new indole derivatives incorporating 1,2,4-triazole and 1,3,4-thiadiazole have demonstrated significant antifungal activity, particularly against C. krusei. turkjps.org Indole-linked triazole derivatives, in general, have shown excellent antifungal activities against both Candida albicans and C. krusei, with low MIC values. turkjps.org This suggests that the indole scaffold is a valuable starting point for the development of new antifungal drugs. turkjps.org

Antiproliferative and Anticancer Action

Inhibition of Cancer Cell Growth and Apoptosis Induction

Derivatives of this compound have been extensively studied for their potential as anticancer agents. Research has shown that these compounds can inhibit the proliferation of various cancer cells and induce apoptosis (programmed cell death).

For instance, certain arylthioindole derivatives have been found to be potent inhibitors of cancer cell growth, with some compounds showing IC50 values in the low nanomolar range against MCF-7 breast cancer cells. core.ac.uk Similarly, (3',4',5'-trimethoxyphenyl)-indolyl-propenone derivatives have demonstrated significant antiproliferative activity against a panel of human cancer cell lines, including HeLa, HT29, and MCF-7. nih.gov One derivative, in particular, exhibited IC50 values of 0.37, 0.16, and 0.17 µM against these cell lines, respectively. nih.gov

The mechanism of action often involves the induction of apoptosis. Novel [(3-indolylmethylene)hydrazono]indolin-2-ones were designed as pro-apoptotic agents and showed significant cytotoxicity against MCF-7, HepG-2, and HCT-116 cancer cell lines. nih.gov One of the most active compounds was found to increase the expression of pro-apoptotic proteins like caspase-3, caspase-9, cytochrome C, and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov

Furthermore, a new 1H-indole derivative demonstrated the ability to inhibit the growth of MCF-7 and HCT 116 cell lines with IC50 values of 12.93 and 11.52 μM, respectively, while showing high selectivity and safety towards normal human cells. mdpi.com An indolylquinoline derivative was also found to inhibit cell growth and induce apoptosis in liver cancer cells by activating p53 and inducing DNA damage. spandidos-publications.com

Table 2: Antiproliferative Activity of Indole Derivatives

| Derivative Class | Cancer Cell Line(s) | IC50 Values | Reference |

| Arylthioindoles | MCF-7 | Low nanomolar range | core.ac.uk |

| (3',4',5'-trimethoxyphenyl)-indolyl-propenones | HeLa, HT29, MCF-7 | 0.16 - 0.37 µM | nih.gov |

| [(3-indolylmethylene)hydrazono]indolin-2-ones | MCF-7 | 1.04 µM | nih.gov |

| 1H-indole derivative | MCF-7, HCT 116 | 12.93 µM, 11.52 µM | mdpi.com |

Tubulin Polymerization Interference and Mitotic Disruption

A key mechanism by which many indole derivatives exert their anticancer effects is through the disruption of microtubule dynamics. Microtubules are essential for cell division, and their interference leads to mitotic arrest and subsequent cell death.

Several arylthioindole and aroylindole derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site on β-tubulin. core.ac.uknih.gov Some of these compounds were found to inhibit tubulin polymerization with IC50 values in the low micromolar or even submicromolar range. core.ac.uknih.gov For example, certain 3-aroyl-1-arylpyrrole derivatives, structurally related to aroylindoles, potently inhibited tubulin polymerization with IC50 values as low as 0.86 µM. nih.gov

Indole-based chalcones have also been explored as antimitotic agents. nih.gov Structure-activity relationship studies revealed that a 5-methoxy group on the indole skeleton, combined with a carbonyl or sulfur linker to a trimethoxyphenyl ring, resulted in potent inhibitors of tubulin polymerization. nih.gov

Furthermore, novel indole-pyrazole hybrids have been designed as tubulin-targeting agents. nih.gov One such compound exhibited moderate inhibitory activity against tubulin polymerization (IC50 = 19 µM) and caused cell cycle arrest at the G2/M phase in hepatocellular carcinoma cells. nih.gov This interference with the cell cycle is a hallmark of agents that disrupt microtubule function.

Modulation of Nitric Oxide (NO) Production in Cancer Cells

Nitric oxide (NO) is a signaling molecule with a complex and often contradictory role in cancer. Depending on its concentration, NO can either promote or inhibit tumor growth. Some indole derivatives have been shown to modulate NO production in cancer cells.

Chalcone (B49325) derivatives, including those with an indole core, have been investigated for their ability to inhibit nitric oxide production. researchgate.net The presence and position of methoxy (B1213986) groups on the aromatic rings of these chalcones were found to be important for their activity. researchgate.net

The rationale for targeting NO production stems from its role in various cellular processes, including angiogenesis and apoptosis. By modulating NO levels, these compounds can potentially influence tumor progression. While direct studies on this compound's effect on NO in cancer cells are limited in the provided context, the broader class of indole derivatives shows potential in this area.

Other Pharmacological Effects and Biological Pathways

Beyond the well-defined antibacterial, antifungal, and anticancer activities, derivatives of this compound are being explored for other pharmacological effects. For instance, some indole derivatives have been synthesized and evaluated as potential anti-inflammatory and analgesic agents, targeting the cyclooxygenase-2 (COX-2) enzyme. researchgate.net

Furthermore, the indole scaffold is being utilized to develop ligands for various receptors, such as cannabinoid receptors, with potential applications in treating conditions like alcohol abuse. nih.gov The versatility of the indole ring allows for the design of molecules that can interact with a wide range of biological targets, opening up new avenues for therapeutic development.

Antihistaminic Properties of Methoxyindole Amides

A series of methoxyindole-amide derivatives have been investigated for their antihistaminic activity. chim.it Research has focused on their capacity to act as H1-receptor antagonists. rjptonline.orgmdpi.com A study by Battaglia et al. examined a series of indole amide derivatives and their ability to counteract histamine-induced cutaneous vascular permeability in rats, demonstrating their potential as antihistaminic agents. chim.itrjptonline.org The general structure of these compounds involves an indole core, often with a methoxy substituent, linked to an amide side chain. The nature and position of the substituents on the indole ring and the side chain are crucial for activity. rjptonline.org

For instance, N-(2-acetamido-3-(1H-indol-3-yl)propyl)-N-(2-methoxy benzyl)acetamide was identified as an effective antagonist. rjptonline.org The antihistaminic effect is typically evaluated in vitro by measuring the inhibition of histamine-induced contractions on isolated tissues like the guinea pig ileum. nih.gov This research highlights the potential of methoxyindole amides in the development of new treatments for allergic conditions.

Anti-inflammatory and Analgesic Potentials

Indole derivatives, including those with methoxy substitutions, are well-recognized for their anti-inflammatory and analgesic properties, often linked to the inhibition of cyclooxygenase (COX) enzymes. rjptonline.orgmdpi.com The classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin, a methoxy-substituted indole derivative, underscores the therapeutic potential of this chemical class. bioline.org.brresearchgate.net

Research has led to the synthesis of novel indole derivatives with significant anti-inflammatory and analgesic effects, coupled with reduced gastrointestinal side effects compared to traditional NSAIDs. bioline.org.br For example, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated. mdpi.com Several of these compounds showed potent anti-inflammatory activity in carrageenan-induced paw edema assays and significant analgesic effects. mdpi.com Specifically, compound S3 from this series, which features a 3-nitrophenyl substitution, was found to be a potent anti-inflammatory and analgesic agent with significant gastric sparing activity, selectively inhibiting the COX-2 enzyme. mdpi.com

Similarly, the synthesis of various 3-(2-aminopyrimidin-4-yl) indoles has yielded compounds with anti-inflammatory activity comparable to indomethacin but with a much lower ulcerogenic profile. bioline.org.br The substitution of a pyrimidine (B1678525) moiety at the 3-position of the indole ring appears to be a key factor in this improved profile. bioline.org.br These findings suggest that methoxyindole derivatives continue to be a promising foundation for developing safer and more effective anti-inflammatory and analgesic drugs. researchgate.netsrce.hr

Table 1: Anti-inflammatory Activity of Selected Indole Derivatives

| Compound | Derivative Class | Key Findings | Reference |

|---|---|---|---|

| Compound S3 | 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(3-nitrophenyl) methylidene] acetohydrazide | Showed potent anti-inflammatory and analgesic activity with selective COX-2 inhibition and reduced ulcerogenic effects. | mdpi.com |

| Compound S7 | 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(3-hydroxyphenyl) methylidene] acetohydrazide | Demonstrated significant anti-inflammatory and analgesic activity. | mdpi.com |

| Compound S14 | 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(4-chlorophenyl) methylidene] acetohydrazide | Exhibited the highest anti-inflammatory and analgesic activity in its series. | mdpi.com |

| Compound 4j | 4-(4-chlorophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl) pyrimidin-2-amine | Showed 87.4% inhibition of paw edema with a low ulcer severity index (0.89). | bioline.org.br |

| Compound 4k | 4-(4-fluorophenyl)-6-(2-(4-fluorophenyl)-1H-indol-3-yl) pyrimidin-2-amine | Showed 88.2% inhibition of paw edema with a low ulcer severity index (1.12). | bioline.org.br |

Antioxidant Activity and Oxidative Stress Mitigation

Oxidative stress, an imbalance between pro-oxidant species and antioxidant defenses, is implicated in numerous diseases. nih.gov Indole derivatives, including those containing methoxy groups, have demonstrated significant antioxidant properties. rjptonline.orgmdpi.com These compounds can mitigate oxidative stress by scavenging free radicals and chelating pro-oxidative metal ions. nih.govresearchgate.net

Studies have shown that indole-2 and indole-3-carboxamides possess excellent antioxidant properties with a strong scavenging effect on hydroxyl radicals. rjptonline.org The antioxidant potential of some indolic compounds has been evaluated using methods like the 2,2'-azino-bis-(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) assay, which measures both hydrophilic and lipophilic antioxidant properties. researchgate.net

Furthermore, a study identified N-(2-(2-acetyl-7-methoxy-1H-indol-3-yl)ethyl)benzenesulfonamide as a component in an extract with protective effects against sodium nitrite-induced oxidative stress. nih.gov The presence of the methoxyindole core in this molecule likely contributes to its antioxidant capacity. Research into novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives also identified compounds with antioxidant activity significantly higher than the standard antioxidant, ascorbic acid. mdpi.com This highlights the role of the methoxy group in enhancing the radical-scavenging capabilities of these molecules.

Table 2: Antioxidant Activity of Selected Methoxyaryl Derivatives

| Compound | Derivative Class | Antioxidant Activity (DPPH Radical Scavenging) | Reference |

|---|---|---|---|

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | 3-[(4-methoxyphenyl)amino]propanehydrazide derivative | ~1.4 times higher than ascorbic acid | mdpi.com |

| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | 3-[(4-methoxyphenyl)amino]propanehydrazide derivative | ~1.4 times higher than ascorbic acid | mdpi.com |

| 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone | S-substituted triazolethione derivative | 1.13 times higher than ascorbic acid | mdpi.com |

| Dihydropyrazole Derivative 5 | Dihydropyrazole | IC50 = 30.03 μM (vs. Ascorbic Acid IC50 = 287.30 μM) | acs.org |

Antimalarial Activity of Methoxyindole Derivatives

The search for new and effective antimalarial drugs is a continuous effort in medicinal chemistry, and indole derivatives have emerged as a promising class of compounds. nih.gov Specifically, structural modifications around the indolone-N-oxide core have led to the development of new antiplasmodial agents. nih.gov

Modulation of Specific Biochemical Pathways

Derivatives of this compound can modulate various biochemical pathways, which is the basis for their diverse pharmacological effects. One of the most studied mechanisms is the inhibition of enzymes involved in inflammation, such as the COX enzymes, particularly the inducible COX-2 isoform. mdpi.com

Beyond inflammation, these compounds have been found to interact with other critical biological targets. For instance, certain 2-(4-arylpiperidin-1-yl)-1-(1H-indol-3-yl)ethanone derivatives, which can be derived from chloroacetylated indoles like 2-chloro-1-(7-methoxy-1H-indol-3-yl)ethanone, have shown significant binding affinity for GluN2B-containing N-methyl-D-aspartate (NMDA) receptors. researchgate.net This suggests a potential role as neuroprotective agents. Other indole derivatives have been identified as inhibitors of tyrosinase, an enzyme involved in melanin production, indicating their potential use in treating pigmentation disorders. researchgate.netnih.gov

Furthermore, some pyrrolo[2,3-b]pyridine derivatives incorporating a methoxy-indole moiety have been developed as protein kinase inhibitors, a key target in cancer therapy. google.com The ability of indole derivatives to modulate these diverse pathways, from inflammatory cascades to neurotransmitter receptors and protein kinases, highlights the versatility of the methoxyindole scaffold in drug discovery.

Derivatization and Design of Advanced Analogs of 1 7 Methoxy 1h Indol 3 Yl Ethanone

Principles of Scaffold Modification for Enhanced Bioactivity

The modification of the indole (B1671886) scaffold is a key strategy in drug discovery to refine the pharmacological properties of lead compounds. ontosight.ai The indole ring system is a versatile template that allows for substitutions at various positions, each potentially leading to significant changes in biological function. rsc.orgontosight.ai The primary principles of scaffold modification revolve around altering the steric, electronic, and lipophilic properties of the molecule to optimize its interaction with biological targets.

Introducing different functional groups onto the indole core can lead to compounds with improved selectivity and reduced side effects. ontosight.ai For instance, modifications at the N-1, C-2, C-3, C-5, and C-7 positions of the indole ring have been extensively explored. These modifications can influence the molecule's ability to bind to specific enzymes or receptors, modulate its bioavailability, and enhance its efficacy in targeting diverse biological pathways. ontosight.ai The success of this approach is evident in the development of numerous indole-based drugs for a range of therapeutic areas, including cancer, infectious diseases, and inflammatory disorders. rsc.orgontosight.ai

Synthesis and Evaluation of Novel Substituted Indole-Ethanone Derivatives

Building upon the 1-(7-methoxy-1H-indol-3-yl)ethanone core, various classes of derivatives have been synthesized and evaluated to explore new therapeutic possibilities. These efforts focus on creating libraries of compounds with diverse structural features to systematically investigate structure-activity relationships (SAR).

Aminoalkylindoles represent a significant class of compounds, many of which exhibit potent activity at various receptors. The synthesis of derivatives from the this compound scaffold often involves multi-step procedures. For example, a related precursor, 7-methoxy-1H-indole, can be N-alkylated (e.g., with 1-bromobutane) to yield 1-butyl-7-methoxy-1H-indole. nih.govgoogle.com This intermediate can then undergo acylation at the C-3 position. A specific example is the synthesis of 1-(1-butyl-7-methoxy-1H-indol-3-yl)-2-(4-fluorophenyl)ethanone, which was prepared from its N-butylated indole precursor using 4-fluorophenylacetyl chloride. nih.govgoogle.com The evaluation of such libraries has been crucial in identifying compounds with specific pharmacological profiles, such as cannabinoid receptor ligands for potential therapeutic applications. nih.govcaymanchem.com

Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are another important class of bioactive molecules. Indole-based chalcones are commonly synthesized via a Claisen-Schmidt condensation reaction between an indole aldehyde (or ketone) and an appropriate acetophenone (B1666503) (or aldehyde). nih.govacs.org In the context of the this compound scaffold, the acetyl group at the C-3 position can react with various aromatic aldehydes to yield indole-chalcone hybrids.